molecular formula C12H20N4 B1470751 2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine CAS No. 1516008-23-3

2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine

Cat. No. B1470751
CAS RN: 1516008-23-3
M. Wt: 220.31 g/mol
InChI Key: LQPNDQFHPDCJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine (2CPIPD) is an organic compound that has been studied extensively due to its potential uses in various fields including medicine, biochemistry, and chemical synthesis. 2CPIPD is a heterocyclic compound, meaning that it contains atoms of at least two different elements, and is composed of a six-membered ring containing two nitrogen atoms and two carbon atoms, with a cyclopropyl substituent attached to one of the nitrogen atoms. 2CPIPD is an important molecule due to its unique properties, which have been studied extensively and have led to its application in various areas.

Scientific Research Applications

Synthesis of Therapeutic Agents

2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine: serves as a versatile synthetic intermediate in the production of various therapeutically active derivatives. For instance, it can be transformed into pyrimidine N-oxides , which are crucial for synthesizing compounds like Minoxidil , Kopyrrol , and Kopexil . These derivatives exhibit a range of therapeutic activities, including antihypertensive properties and are widely used in cosmetics to stimulate hair growth.

Advancements in Hair Loss Treatment

The compound’s derivatives, particularly Minoxidil, have been instrumental in treating alopecia. The oxidation process of pyrimidines, catalyzed by sodium tungstate and hydrogen peroxide, leads to high-purity yields suitable for large-scale production of hair growth products .

Development of Epoxy Resin Curing Agents

Research indicates that derivatives of this compound could potentially be used as curing agents for epoxy resins. Cycloaliphatic amines, such as those derived from pyrimidine compounds, have shown to provide greater viability and improved stress-strain properties for epoxy compositions compared to linear aliphatic amines .

Composite Material Production

The compound’s derivatives may enhance the production of polymer composite materials (PCMs). They can influence the curing kinetics, thermomechanical, and strength characteristics of epoxy compositions, leading to adhesives and matrices with improved technological and operational characteristics .

Nonlinear Optical Properties

Pyrimidine-based molecules, including derivatives of the compound , have demonstrated significant potential for applications in nonlinear optical and optoelectronic fields. Their structural properties make them suitable for use in science and technology sectors that require materials with specific optical characteristics .

Industrial Scale Synthesis Processes

The compound is pivotal in developing industrially scalable processes for synthesizing pyrimidine N-oxides. These processes avoid the use of conventional oxidizing agents and tedious isolation processes, making them more desirable for industrial production .

properties

IUPAC Name

2-cyclopropyl-4-N-(3-methylbutyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-8(2)5-6-14-11-7-10(13)15-12(16-11)9-3-4-9/h7-9H,3-6H2,1-2H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPNDQFHPDCJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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